4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-18-11-9-15(10-12-18)19(25)22-21-24-23-20(27-21)17-8-7-14-5-3-4-6-16(14)13-17/h7-13H,2-6H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSGXMOBTVBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the reaction of the oxadiazole intermediate with a tetrahydronaphthalene derivative, often through a nucleophilic substitution or coupling reaction.
Introduction of the Benzamide Group: The final step involves the reaction of the intermediate with an ethoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and benzamide moiety can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide ring’s substituents significantly impact synthetic yields, physicochemical properties, and biological activity. Below is a comparative analysis of key analogs:
Halogen-Substituted Derivatives
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) :
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-chlorobenzamide (15) :
Alkoxy-Substituted Derivatives
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) :
4-Ethoxy Target Compound :
- Substituent : Ethoxy (linear electron-donating).
- Hypothesized Properties : Likely higher solubility than isopropoxy analogs due to reduced hydrophobicity.
Electron-Withdrawing Groups
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) :
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-5-(trifluoromethyl)benzamide (60) :
Table 1: Comparative Data for Key Analogs
| Compound ID | Substituent | Yield (%) | HPLC Purity (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7 | 4-Bromo | 50 | 95.3 | 398.2 |
| 15 | 4-Chloro | 57 | 99.0 | 355.3 |
| 8 | 4-Isopropoxy | 12 | 97.9 | 377.4 |
| 6 | 3-Trifluoromethyl | 15 | 95.5 | 385.3 |
| 60 | 3-Methoxy-5-CF3 | 42 | 100 | 418.2 |
Key Observations :
- Halogenated Derivatives : Higher yields (50–57%) compared to alkoxy/CF3-substituted analogs, likely due to simpler reaction kinetics.
- Alkoxy Groups : Ethoxy/isopropoxy substitutions show lower yields (12–15%), suggesting steric effects hinder coupling reactions .
- Purity : Electron-withdrawing groups (e.g., Cl, CF3) correlate with high purity (>95%), possibly due to crystallinity or stability .
Functional Group Impact on Bioactivity
- Antimicrobial Activity : OZE-I (cyclopropanecarboxamide analog) showed efficacy against S. aureus (MIC: 8–32 µg/mL) .
- Anticancer Activity : Derivatives with thioacetamide linkages (e.g., compound 9 in ) induced apoptosis in cancer cells .
- Enzyme Inhibition : Compound 60 (methoxy-CF3) may exhibit enhanced kinase inhibition due to increased electrophilicity .
Biological Activity
4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.
Antitumor Activity
Research indicates that compounds containing the oxadiazole ring have significant antitumor properties. A study demonstrated that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, specific oxadiazole compounds were found to inhibit cell proliferation in breast and lung cancer models with IC50 values ranging from 0.1 to 10 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines in vitro. In a controlled study, the administration of these compounds led to a significant decrease in IL-6 and TNF-alpha levels in lipopolysaccharide-induced inflammation models .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been explored. Certain studies reported that these compounds exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It is suggested that the compound alters signaling pathways related to apoptosis and cell survival.
- Interaction with DNA : Some studies indicate that oxadiazole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of oxadiazole derivatives in vivo using mouse models. The results showed that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups .
Case Study 2: Anti-inflammatory Activity
In a clinical trial assessing the anti-inflammatory properties of an oxadiazole derivative similar to this compound, patients with rheumatoid arthritis showed marked improvement in symptoms after four weeks of treatment .
Summary Table of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | 0.1 - 10 µM |
| Anti-inflammatory | Reduced cytokine levels | N/A |
| Antimicrobial | Inhibition against bacterial strains | 0.5 - 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
